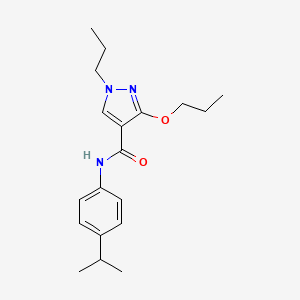

N-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-propan-2-ylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-5-11-22-13-17(19(21-22)24-12-6-2)18(23)20-16-9-7-15(8-10-16)14(3)4/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYJELWUJYDBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Substitution reactions: The pyrazole ring is then functionalized with the desired substituents

Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted pyrazole with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 4-Isopropylphenyl Groups

- W54011 (N-([4-dimethylaminophenyl]methyl)-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxamide hydrochloride): Shares the N-(4-isopropylphenyl)carboxamide moiety but incorporates a tetrahydronaphthalene ring and a dimethylaminophenylmethyl group. The increased aromaticity and additional basic dimethylamino group may enhance interactions with G-protein coupled receptors (GPCRs) compared to the pyrazole-based target compound . Molecular Weight: Likely higher due to the tetrahydronaphthalene core (~550–600 g/mol vs. ~370 g/mol for the target compound).

Pyrazole and Pyrazoline Derivatives

- Pyrazoline Compounds (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde): Feature a dihydropyrazole (pyrazoline) core instead of a fully aromatic pyrazole. Crystallographic data () suggest planar conformations for pyrazoline derivatives, whereas the target compound’s propyl and propoxy chains could introduce steric hindrance or flexibility .

Halogen-Substituted Analogues

- Halogenated Prop-2-en-1-one Derivatives (e.g., C1–C4 in ): Contain chlorophenyl or bromophenyl groups conjugated to a propenone core. UV-Vis spectra () indicate strong absorption in the 250–300 nm range due to π→π* transitions, which may differ from the target compound’s electronic profile due to its pyrazole-carboxamide system . Halogen substituents (Cl, Br) could improve metabolic stability but reduce solubility compared to the target’s aliphatic propoxy chain .

Complex Heterocyclic Carboxamides

- Pyrazolo[3,4-d]pyrimidine Derivatives (): Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Melting Point (175–178°C) and mass (589.1 g/mol) suggest higher thermal stability and molecular weight compared to the target compound .

Carboxamides with Varied Aliphatic Chains

- N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide ():

Research Implications and Gaps

- Structural Optimization : The target compound’s propoxy and propyl chains may offer tunable lipophilicity for blood-brain barrier penetration, but this requires validation via logP measurements or in vivo studies.

- Synthetic Feasibility : The absence of halogen or fused heterocycles (cf. ) could simplify synthesis compared to more complex derivatives.

Biological Activity

N-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic compound notable for its diverse biological activities, particularly as an inhibitor of 11-beta-hydroxysteroid dehydrogenase (11β-HSD). This enzyme is crucial for regulating cortisol levels, impacting various metabolic processes and inflammatory responses. The compound's unique structure, featuring a pyrazole core and a carboxamide group, enhances its interaction with biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C₁₅H₁₈N₂O₂

- Melting Point : 174-177 °C

The compound's chemical structure allows it to effectively modulate biological pathways, particularly those related to metabolic syndrome and inflammation.

This compound primarily functions as an inhibitor of 11β-HSD. By inhibiting this enzyme, the compound can influence cortisol metabolism, which is linked to various conditions such as obesity, diabetes, and hypertension.

Biological Activity

Research indicates that this compound exhibits significant biological activities including:

- Anti-inflammatory Effects : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Metabolic Regulation : By modulating cortisol levels, it may help in managing metabolic disorders.

- Potential Antidiabetic Properties : Its action on steroid metabolism suggests potential benefits in diabetes management.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other pyrazole derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | C₁₅H₁₈N₂O₂ | Contains methyl groups enhancing lipophilicity |

| 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid | C₁₅H₁₃N₂O₂ | Methyl substitution alters biological activity |

| 5-(2-Chloro-4-ethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide | C₁₄H₁₄ClN₂O₂ | Chlorine substitution affects reactivity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits 11β-HSD in vitro, leading to a decrease in cortisol levels in cell cultures.

- Anti-inflammatory Activity : In vivo studies have shown that administration of the compound significantly reduces carrageenan-induced paw edema in rat models, indicating its potential as an anti-inflammatory agent.

- Metabolic Impact Assessment : Clinical studies are ongoing to evaluate the long-term effects of this compound on metabolic parameters in diabetic models.

Q & A

Basic: What are the recommended synthetic routes for N-(4-isopropylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves condensation of a pyrazole-4-carboxylic acid derivative with 4-isopropylphenylamine. Key steps include:

- Intermediate Preparation : React 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

- Coupling Reaction : Combine the acyl chloride with 4-isopropylphenylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Stir at room temperature for 12–16 hours .

- Purification : Use silica gel column chromatography with a gradient of methanol (0–8%) in DCM, followed by recrystallization from ethyl acetate to achieve ≥98% purity (HPLC). Monitor reaction progress via TLC (Rf ~0.5 in 5% MeOH/DCM).

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

Structural validation requires a multi-spectral approach:

- 1H/13C NMR : Confirm substitution patterns (e.g., isopropylphenyl protons at δ 1.21 ppm as a doublet, pyrazole ring protons at δ 7.16–7.69 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 358.2382).

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹).

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

SAR studies should systematically modify substituents and assess activity:

- Variable Substituents : Synthesize analogs with altered alkoxy chains (e.g., ethoxy vs. propoxy) or aryl groups (e.g., 4-chlorophenyl vs. 4-isopropylphenyl).

- Biological Assays : Test kinase inhibition (e.g., EGFR, VEGFR2) using enzymatic assays with ATP-Glo™ or fluorescence polarization .

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., DHFR, PDB:1KMS) to predict binding modes and affinity. Prioritize analogs with improved docking scores (e.g., ≤−8.0 kcal/mol) .

Advanced: How can contradictory biological activity data across assays be resolved?

Methodological Answer:

Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., doxorubicin for cytotoxicity).

- Orthogonal Validation : Confirm receptor binding via surface plasmon resonance (SPR) if initial radioligand assays show variability .

- Purity Checks : Re-test compounds with ≥95% purity (HPLC) to exclude impurities as confounding factors .

Advanced: What computational strategies predict the compound’s interaction with G protein-coupled receptors (GPCRs)?

Methodological Answer:

- Homology Modeling : Build a GPCR model (e.g., cannabinoid receptor CB1) using SWISS-MODEL and align with known ligands (e.g., anandamide) .

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in lipid bilayers (e.g., POPC membrane) using GROMACS. Analyze hydrogen bonds (e.g., pyrazole carbonyl with Ser383) and hydrophobic interactions (isopropylphenyl with Leu387) .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions : Lyophilize and store at −20°C under argon. Avoid aqueous solutions to prevent hydrolysis of the carboxamide group.

- Stability Monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation (e.g., free carboxylic acid formation at RT retention time ~4.2 min) .

Advanced: How can metabolic pathways and pharmacokinetic profiles be evaluated preclinically?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Analyze metabolites via LC-MS/MS (e.g., hydroxylation at the propyl chain, m/z+16).

- Pharmacokinetics (PK) : Conduct IV/PO dosing in rodents. Calculate AUC, Cmax, and half-life (t1/2) using non-compartmental analysis (WinNonlin). Optimize bioavailability via prodrug strategies (e.g., esterification of the carboxamide) .

Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.